N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c1-13(27)14-5-4-6-15(11-14)22-19(28)12-29-20-24-23-18-9-8-17(25-26(18)20)16-7-2-3-10-21-16/h2-11H,12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDACOOKBXFUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyridin-2-yl group: This step may involve nucleophilic substitution or coupling reactions.
Introduction of the sulfanyl group: This can be done through thiolation reactions.
Acetylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibits potential biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with triazolopyridazine structures can exhibit antimicrobial properties. For instance, a study on related triazolo compounds demonstrated significant activity against various bacterial strains .
Antimalarial Potential
In silico studies and subsequent in vitro evaluations have shown that similar triazolo derivatives possess antimalarial activity. These compounds were tested against Plasmodium falciparum, with some demonstrating low IC50 values, indicating potent activity .
Enzyme Inhibition
The compound's structure suggests potential interactions with specific enzymes or receptors. For example, inhibitors targeting p38 mitogen-activated protein kinase have shown promise in related triazolo compounds . This pathway is crucial in inflammatory responses and cancer progression.
Case Study 1: Antimalarial Activity
A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides was synthesized and evaluated for antimalarial activity. The study highlighted that compounds with similar structural features to this compound exhibited strong inhibitory effects against Plasmodium falciparum with IC50 values ranging from 2 to 5 μM .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of related triazolo compounds. The findings suggested that these compounds could effectively inhibit specific kinases involved in cancer cell proliferation . The mechanism likely involves binding to the active site of the enzyme.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds with triazolopyridazine rings can interact with enzymes or receptors, modulating their activity. This interaction might involve binding to the active site of an enzyme or altering the conformation of a receptor.
Comparison with Similar Compounds
Key Observations :
- The 3-acetylphenyl group in the target compound increases lipophilicity compared to methyl or ethoxy substituents (e.g., 891117-12-7 in ), which may enhance tissue penetration but reduce aqueous solubility .
- The pyridin-2-yl substituent at position 6 of the triazolo-pyridazine core introduces a basic nitrogen, enabling hydrogen bonding or coordination with metal ions in biological targets, a feature absent in furan-triazole analogs .
Biological Activity
N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound possesses a unique triazolopyridazine core characterized by the following structural features:
- Molecular Formula : C20H16N6O2S
- CAS Number : 891105-29-6
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds containing triazolopyridazine rings are known to modulate enzyme activity and receptor interactions. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors altering their conformation and function.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of triazolopyridazines exhibit promising anticancer properties. For instance:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT116 | 6.2 |
| 47e | T47D | 43.4 |
| 69c | MCF7 | 27.3 |
These findings suggest that the compound may be effective in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives show significant antibacterial activity against various pathogens. For example:
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Study on Triazolethiones : Mercapto-substituted triazoles demonstrated significant anticancer and antimicrobial activities. The study showed that these compounds could effectively inhibit tumor growth in vitro .
- Pyridine Derivatives : Research on pyridine-based compounds revealed their potential as inhibitors for various kinases involved in cancer progression .
Q & A
Q. How can researchers optimize the synthetic route for N-(3-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?
Methodological Answer:
- The compound’s synthesis involves coupling a pyridinyl-triazolopyridazine core with a sulfanyl acetamide moiety. Key steps include:
- Sulfanyl Acetamide Preparation : Alkylate 2-mercaptoacetamide derivatives with α-chloroacetamide intermediates in the presence of KOH (as demonstrated in analogous sulfanyl acetamide syntheses) .
- Triazolopyridazine Functionalization : Use 3-picoline or 3,5-lutidine as a base to enhance coupling efficiency between sulfonyl chloride intermediates and amine-containing pyridinyl-triazolopyridazine precursors .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the final product. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane).
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the triazolopyridazine and acetylphenyl moieties. For example:
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) with <2 ppm error.
- X-ray Crystallography : Resolve conformational details of the triazolopyridazine core and sulfanyl bridge (if crystalline) .
Q. How can aqueous solubility be improved for in vitro bioassays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PBS (≤5% DMSO) to dissolve the compound while maintaining cell viability.
- pH Adjustment : Protonate the pyridinyl nitrogen (pKa ~4.5–5.0) in acidic buffers (pH 4.5–5.5) to enhance solubility .
- Cyclodextrin Complexation : Screen β-cyclodextrin derivatives to encapsulate hydrophobic regions (e.g., acetylphenyl group) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data for this compound in kinase inhibition assays?
Methodological Answer:
- Kinase Selectivity Profiling : Perform kinase panel screens (e.g., 100+ kinases) to identify off-target interactions. For example:
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to clarify binding-site variations (e.g., ATP-binding pocket vs. allosteric sites) .
- Metabolite Analysis : Check for in situ degradation (e.g., sulfanyl oxidation to sulfone) via LC-MS, which may reduce potency .
Q. How can researchers resolve discrepancies in synthetic yields reported for pyridinyl-triazolopyridazine intermediates?
Methodological Answer:
Q. What strategies mitigate instability of the sulfanyl (-S-) bridge under oxidative conditions?
Methodological Answer:
- Stabilization via Steric Shielding : Introduce ortho-substituents (e.g., methyl groups) on the acetylphenyl ring to hinder oxidation .
- Inert Atmosphere Synthesis : Conduct reactions under nitrogen/argon to minimize disulfide formation .
- Antioxidant Additives : Include 1–2% ascorbic acid in storage buffers to prolong shelf life .
Q. How can computational methods guide the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., JAK2 kinase). Prioritize derivatives with improved hydrogen-bonding to hinge regions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing acetylphenyl with trifluoromethyl groups) .
- ADMET Prediction : Apply QSAR models to balance potency with solubility (LogP <3) and metabolic stability (CYP3A4 inhibition <50%) .
Methodological and Experimental Design Considerations
Q. How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates to confirm compound-induced protein stabilization (indicative of binding) .
- Western Blotting : Monitor phosphorylation of downstream biomarkers (e.g., STAT3 for JAK2 inhibition) .
- CRISPR Knockout Controls : Use kinase-deficient cell lines to confirm on-target effects .
Q. What in silico tools are recommended for reaction pathway prediction?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
